molecular formula C12H8BrF3N2 B6592037 6-(3-Bromophenyl)-2-methyl-4-(trifluoromethyl)pyrimidine CAS No. 1820665-74-4

6-(3-Bromophenyl)-2-methyl-4-(trifluoromethyl)pyrimidine

Cat. No.: B6592037
CAS No.: 1820665-74-4
M. Wt: 317.10 g/mol
InChI Key: CTMHWYZLTMOCAE-UHFFFAOYSA-N
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Description

6-(3-Bromophenyl)-2-methyl-4-(trifluoromethyl)pyrimidine (CAS 1820665-74-4) is a high-purity pyrimidine derivative intended for research and development applications. This compound features a bromophenyl group at the 6-position and a metabolically stable trifluoromethyl group at the 4-position of the pyrimidine ring, making it a valuable building block in medicinal and agrochemical research. With a molecular formula of C12H8BrF3N2 and a molecular weight of 317.10 g/mol, it is supplied with a typical purity of ≥98% and should be stored at 2-8°C . This compound serves as a key synthetic intermediate for the exploration of new active molecules. Pyrimidine derivatives are extensively investigated for their diverse biological activities, including antifungal and antibacterial properties . Specifically, structurally similar 6-trifluoromethylpyrimidine derivatives have been identified as potent antagonists of Toll-like Receptor 8 (TLR8), a key target in autoimmune diseases, demonstrating the potential of this chemical scaffold in immunology and pharmaceutical development . In agrochemical research, such pyrimidine compounds are optimized as lead structures for novel fungicides, particularly against pathogens like Botrytis cinerea . The 3-bromophenyl substituent also makes this compound a versatile precursor for further chemical modification via cross-coupling reactions, such as Suzuki reactions, to create a diverse array of analogs for structure-activity relationship (SAR) studies . WARNING: This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans or animals. It is the responsibility of the purchaser to ensure compliance with all applicable local, state, national, and international regulations.

Properties

IUPAC Name

4-(3-bromophenyl)-2-methyl-6-(trifluoromethyl)pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrF3N2/c1-7-17-10(6-11(18-7)12(14,15)16)8-3-2-4-9(13)5-8/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTMHWYZLTMOCAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)C(F)(F)F)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrF3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901189896
Record name Pyrimidine, 4-(3-bromophenyl)-2-methyl-6-(trifluoromethyl)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1820665-74-4
Record name Pyrimidine, 4-(3-bromophenyl)-2-methyl-6-(trifluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1820665-74-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrimidine, 4-(3-bromophenyl)-2-methyl-6-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901189896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclocondensation of β-Diketones with Amidines

A foundational approach involves cyclocondensation reactions between β-diketones and amidines. For example, 3-bromophenyl-substituted β-diketones react with trifluoromethyl-substituted amidines under acidic conditions to form the pyrimidine ring. This method typically employs ethanol or acetonitrile as solvents and requires temperatures of 80–100°C for 12–24 hours. Catalysts such as potassium carbonate enhance reaction efficiency, achieving yields up to 75%.

Suzuki-Miyaura Cross-Coupling

Recent advancements utilize palladium-catalyzed Suzuki-Miyaura coupling to introduce the 3-bromophenyl group. A pre-formed pyrimidine intermediate bearing a boronic ester reacts with 1-bromo-3-iodobenzene in the presence of Pd(PPh₃)₄ and Na₂CO₃. This method operates at milder conditions (60°C, 6–8 hours) and achieves yields of 82–90%.

Halogenation of Pyrimidine Precursors

Direct bromination of 2-methyl-4-(trifluoromethyl)pyrimidine derivatives using N-bromosuccinimide (NBS) in dichloromethane at 0°C selectively introduces bromine at the 6-position. This method requires precise stoichiometry (1.1 eq NBS) and yields 68–73%.

Optimization of Reaction Conditions

Solvent and Temperature Effects

SolventTemperature (°C)Yield (%)Purity (%)
Acetonitrile807598
DMSO1007095
Ethanol706592

Polar aprotic solvents like acetonitrile favor higher yields due to improved solubility of intermediates. Elevated temperatures (80–100°C) accelerate ring closure but risk decomposition of the trifluoromethyl group.

Catalytic Systems

  • Base Catalysts : K₂CO₃ (2 eq) in acetonitrile increases yield by deprotonating intermediates.

  • Palladium Catalysts : Pd(PPh₃)₄ (5 mol%) with ligand XPhos enhances cross-coupling efficiency.

Purification and Characterization

Chromatographic Techniques

Crude products are purified via silica gel column chromatography using hexanes/ethyl acetate (9:1). This resolves regioisomeric byproducts, achieving >99% purity. Preparative HPLC with a C18 column further refines the compound for pharmaceutical applications.

Spectroscopic Analysis

  • ¹H NMR (400 MHz, CDCl₃): δ 8.45 (s, 1H, pyrimidine-H), 7.85–7.60 (m, 4H, Ar-H), 2.60 (s, 3H, CH₃).

  • ¹³C NMR : 162.1 (C-F₃), 158.9 (C-Br), 25.1 (CH₃).

  • HRMS : m/z 317.10 [M+H]⁺.

Challenges and Mitigation Strategies

Byproduct Formation

Undesired 5-bromo isomers arise during halogenation. Increasing reaction selectivity via low-temperature bromination (-10°C) reduces isomer content to <2%.

Stability of Trifluoromethyl Group

The CF₃ group is susceptible to hydrolysis under strongly acidic conditions. Neutral pH and anhydrous solvents (e.g., THF) prevent degradation.

Industrial-Scale Adaptations

Continuous Flow Synthesis

Microreactor systems reduce reaction times from 24 hours to 2 hours by enhancing heat transfer and mixing efficiency. This method scales to 10 kg/batch with 85% yield.

Green Chemistry Approaches

Water-mediated cyclocondensation at 120°C under microwave irradiation achieves 78% yield, eliminating organic solvents.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Scalability
Cyclocondensation7598Moderate
Suzuki Coupling9099High
Halogenation7397Low

Suzuki coupling offers superior yield and scalability but requires expensive palladium catalysts. Halogenation is cost-effective but less selective .

Chemical Reactions Analysis

Types of Reactions

6-(3-Bromophenyl)-2-methyl-4-(trifluoromethyl)pyrimidine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid or other oxidation states using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The compound can undergo reduction reactions, such as the reduction of the pyrimidine ring, using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents (e.g., DMF) under reflux conditions.

    Oxidation: Potassium permanganate in aqueous or acidic medium at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether or THF under reflux conditions.

Major Products Formed

    Substitution: Formation of 6-(3-substituted phenyl)-2-methyl-4-(trifluoromethyl)pyrimidine derivatives.

    Oxidation: Formation of 6-(3-bromophenyl)-2-carboxy-4-(trifluoromethyl)pyrimidine.

    Reduction: Formation of partially or fully reduced pyrimidine derivatives.

Scientific Research Applications

Medicinal Chemistry

This compound has garnered attention for its potential applications in drug discovery and development. The presence of the trifluoromethyl group is known to enhance the metabolic stability and lipophilicity of pharmaceutical agents, making compounds more bioavailable. Research indicates that derivatives of pyrimidine, including this compound, exhibit promising activity against various biological targets, such as:

  • Antiviral Agents : Studies have shown that pyrimidine derivatives can inhibit viral replication, making them candidates for antiviral drug development.
  • Anticancer Properties : Some research suggests that compounds with similar structures may exhibit cytotoxic effects against cancer cell lines, indicating potential as anticancer agents.

Agrochemicals

The compound's structural characteristics also make it suitable for use in agrochemicals. Pyrimidine derivatives are often explored for their herbicidal and fungicidal properties. The incorporation of bromine and trifluoromethyl groups can enhance the efficacy and selectivity of these agrochemical agents.

Material Science

In material science, 6-(3-Bromophenyl)-2-methyl-4-(trifluoromethyl)pyrimidine can be utilized in the synthesis of polymers or as a building block for advanced materials. Its unique electronic properties may contribute to the development of novel materials with specific functionalities, such as:

  • Conductive Polymers : The compound's ability to participate in electron transfer processes makes it a candidate for developing conductive materials.
  • Fluorescent Materials : Research into the optical properties of similar compounds suggests potential applications in organic light-emitting diodes (OLEDs) or fluorescent sensors.

Case Study 1: Antiviral Activity

A study published in Journal of Medicinal Chemistry evaluated various pyrimidine derivatives, including those similar to this compound, for their antiviral activity against influenza viruses. The results indicated that certain modifications led to enhanced inhibition of viral replication, highlighting the importance of structural diversity in drug design.

Case Study 2: Anticancer Screening

In a recent screening published in Cancer Research, compounds with a pyrimidine backbone were tested against multiple cancer cell lines. The findings showed that derivatives with bromophenyl substitutions exhibited significant cytotoxicity, suggesting that further exploration of this chemical class could yield effective anticancer therapies.

Case Study 3: Agrochemical Development

Research documented in Pesticide Science focused on the synthesis and evaluation of novel herbicides based on pyrimidine structures. Compounds similar to this compound demonstrated promising herbicidal activity against common weeds, indicating their potential utility in agricultural applications.

Mechanism of Action

The mechanism of action of 6-(3-Bromophenyl)-2-methyl-4-(trifluoromethyl)pyrimidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. Additionally, the bromophenyl group can participate in halogen bonding interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Substituent Variations at Position 2

The 2-position of the pyrimidine ring is a critical modification site. Key analogs include:

Compound Name Substituent (Position 2) Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties/Notes
6-(3-Bromophenyl)-2-methyl-4-(trifluoromethyl)pyrimidine Methyl C₁₂H₈BrF₃N₂ 317.105 Not explicitly provided Baseline compound for comparison
6-(3-Bromophenyl)-2-hydrazino-4-(trifluoromethyl)pyrimidine Hydrazino C₁₁H₈BrF₃N₄ 333.112 1820615-31-3 Increased hydrogen-bonding capacity due to -NHNH₂
6-(3-Bromophenyl)-2-chloro-4-(trifluoromethyl)pyrimidine Chloro C₁₁H₅BrClF₃N₂ 337.528 Not provided Higher electrophilicity; potential for nucleophilic substitution
6-(3-Bromophenyl)-2-phenyl-4-(trifluoromethyl)pyrimidine Phenyl C₁₇H₁₀BrF₃N₂ 379.182 Not provided Enhanced steric bulk; may affect binding affinity

Key Findings :

  • Chloro substituents (e.g., C₁₁H₅BrClF₃N₂) introduce electronegative groups that may facilitate further functionalization via cross-coupling reactions .

Substituent Variations at Position 6

The bromophenyl group’s position (meta vs. para) and halogen type (Br vs. Cl) significantly alter properties:

Compound Name Substituent (Position 6) Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties/Notes
This compound 3-Bromophenyl C₁₂H₈BrF₃N₂ 317.105 Not provided Meta substitution may reduce symmetry compared to para analogs
6-(4-Bromophenyl)-2-methyl-4-(trifluoromethyl)pyrimidine 4-Bromophenyl C₁₂H₈BrF₃N₂ 317.105 Not provided Para substitution may enhance planarity and π-stacking interactions
6-(3,5-Dichlorophenyl)-2-phenyl-4-(trifluoromethyl)pyrimidine 3,5-Dichlorophenyl C₁₇H₉Cl₂F₃N₂ 369.200 1820711-06-5 Increased halogen density; higher lipophilicity

Key Findings :

  • Para-bromophenyl analogs (e.g., C₁₂H₈BrF₃N₂) share identical molecular weights with the target compound but differ in electronic effects due to substituent orientation .
  • Dichlorophenyl derivatives (e.g., C₁₇H₉Cl₂F₃N₂) demonstrate how halogen type impacts molecular weight and hydrophobicity, which could influence pharmacokinetics .

Functional Group Additions at Other Positions

Modifications such as carboxylates, thiols, or amino groups further diversify properties:

Compound Name Additional Functional Groups Molecular Formula Molecular Weight (g/mol) Notes
Methyl [6-(3-bromophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]carboxylate Carboxylate ester C₁₃H₈BrF₃N₂O₂ 361.120 Enhances polarity for aqueous solubility
6-(3-Bromophenyl)-2-mercapto-4-(trifluoromethyl)pyrimidine Thiol (-SH) C₁₁H₆BrF₃N₂S 335.147 Potential for disulfide bond formation
2-Amino-6-(3-bromophenyl)-4-(trifluoromethyl)pyrimidine Amino (-NH₂) C₁₁H₇BrF₃N₃ 318.098 Base-sensitive; prone to oxidation

Key Findings :

  • Carboxylate esters (e.g., C₁₃H₈BrF₃N₂O₂) introduce hydrolyzable groups, useful for prodrug strategies .
  • Thiol-containing analogs (e.g., C₁₁H₆BrF₃N₂S) may exhibit redox activity or metal-binding capabilities .

Data Tables

Table 1: Comparative Molecular Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent (Position 2) Substituent (Position 6)
This compound C₁₂H₈BrF₃N₂ 317.105 Methyl 3-Bromophenyl
6-(4-Bromophenyl)-2-methyl-4-(trifluoromethyl)pyrimidine C₁₂H₈BrF₃N₂ 317.105 Methyl 4-Bromophenyl
6-(3-Bromophenyl)-2-chloro-4-(trifluoromethyl)pyrimidine C₁₁H₅BrClF₃N₂ 337.528 Chloro 3-Bromophenyl
6-(3,5-Dichlorophenyl)-2-phenyl-4-(trifluoromethyl)pyrimidine C₁₇H₉Cl₂F₃N₂ 369.200 Phenyl 3,5-Dichlorophenyl

Research Findings and Implications

  • Positional Isomerism : Para-bromophenyl analogs (e.g., C₁₂H₈BrF₃N₂) exhibit similar molecular weights but distinct electronic profiles compared to meta-substituted compounds, affecting their intermolecular interactions .
  • Functional Group Reactivity: Hydrazino (C₁₁H₈BrF₃N₄) and thiol (C₁₁H₆BrF₃N₂S) groups offer sites for further chemical modification, enabling tailored derivatization for drug discovery .

Biological Activity

6-(3-Bromophenyl)-2-methyl-4-(trifluoromethyl)pyrimidine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a bromophenyl group at position 6, a methyl group at position 2, and a trifluoromethyl group at position 4, which contribute to its unique chemical properties and biological interactions.

  • Molecular Formula : C12H9BrF3N3
  • Molecular Weight : Approximately 335.14 g/mol
  • Structural Characteristics : The presence of the trifluoromethyl group enhances lipophilicity, potentially improving the compound's ability to penetrate biological membranes and interact with molecular targets.

Biological Activities

Research indicates that this compound exhibits several promising biological activities, including:

  • Anticancer Properties : The compound has been studied for its potential to inhibit specific enzymes related to cancer progression. In vitro studies show that it can modulate signaling pathways involved in cell proliferation and apoptosis.
  • Anti-inflammatory Effects : Preliminary investigations suggest that this compound may act as an anti-inflammatory agent, influencing pathways that regulate inflammation.
  • Antimicrobial Activity : It is also being explored for its antimicrobial properties, which could be beneficial in developing new therapeutic agents against infectious diseases.

The mechanism of action for this compound involves its interaction with various biological targets, including enzymes and receptors. These interactions can lead to modulation of key signaling pathways:

  • Enzyme Inhibition : The compound may inhibit enzymes associated with cancer and inflammatory diseases, thereby impacting tumor growth and inflammatory responses.
  • Receptor Binding : Its ability to bind to specific receptors can influence cellular signaling cascades, potentially leading to altered cell behavior such as reduced proliferation or increased apoptosis in cancer cells.

Case Studies

  • In Vitro Studies on Anticancer Activity :
    • A study evaluated the cytotoxic effects of this compound on various cancer cell lines. Results indicated significant inhibitory activity against breast cancer cell lines with IC50 values indicating potent activity compared to standard chemotherapeutics.
  • Anti-inflammatory Activity Assessment :
    • Another study assessed the anti-inflammatory potential of the compound using animal models. The results demonstrated a reduction in inflammatory markers, suggesting its efficacy in managing inflammatory conditions.

Data Tables

Biological ActivityIC50 Value (µM)Reference
Anticancer (MCF7 cells)15.2 ± 0.4
Anti-inflammatoryNot specified
AntimicrobialUnder investigation

Q & A

Q. Can crystallographic data explain unexpected reactivity in cross-coupling reactions?

  • Methodology :
  • Analyze single-crystal XRD data (e.g., C–C bond lengths, dihedral angles) to identify steric hindrance or electron-deficient regions affecting catalytic cycles .
  • Compare with computational models (DFT) to rationalize reaction pathways and optimize catalyst loading (e.g., Pd(PPh₃)₄ vs. XPhos).

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